N-benzyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide
Overview
Description
The compound is a sulfonamide derivative, which are known for their wide range of medicinal applications . It also contains a 1,2,4-oxadiazole ring, a heterocyclic compound that has been found in many synthetic drug molecules . The N-benzyl-4-methoxy group could potentially contribute to the compound’s lipophilicity, which can affect its pharmacokinetic properties.
Molecular Structure Analysis
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure can participate in hydrogen bonding due to the electronegativity of nitrogen and oxygen .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the presence of the 1,2,4-oxadiazole ring and the sulfonamide group. The 1,2,4-oxadiazole ring can undergo electrophilic substitution reactions . The sulfonamide group can participate in a variety of reactions, including hydrolysis and displacement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the 1,2,4-oxadiazole ring could potentially increase the compound’s stability and rigidity .Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Generally, sulfonamides are known to inhibit bacterial enzymes, while 1,2,4-oxadiazoles have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
N-benzyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-29-20-12-14-21(15-13-20)31(27,28)26(16-18-8-4-2-5-9-18)17-22-24-23(25-30-22)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTLCMWQYQVLSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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